Biotinyl Cystamine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

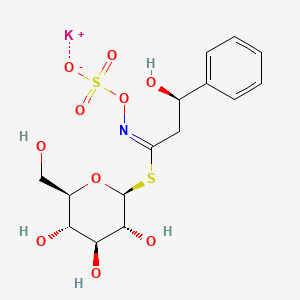

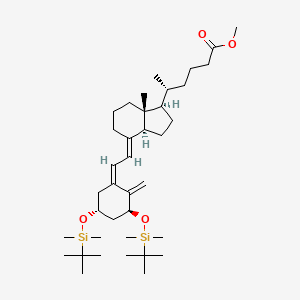

Biotinyl Cystamine-d4 is a derivative of cysteamine and cystamine . Cysteamine is the decarboxylated derivative of the amino acid cysteine, and cystamine is the oxidized form of cysteamine . These small molecules mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Synthesis Analysis

The synthesis of a bio-inspired curing agent, the tetraallyl cystamine (TAC), has been reported . The curing agent was prepared in two stages: a reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction, and oxidation of the obtained thiol to disulfide, using dimethylsulfoxide as an oxidizing agent .Molecular Structure Analysis

The molecular formula of Biotinyl Cystamine-d4 is C14H22D4N4O2S3 . It is a stable isotope .Chemical Reactions Analysis

Cysteamine, a related compound, has been shown to exert radioprotective effects and is more effective than cysteine alone . It has been utilized for the treatment of cystinosis, a lysosomal disorder, and has been evaluated for the treatment of neurodegenerative disorders .Mecanismo De Acción

Direcciones Futuras

Cysteamine and cystamine have shown promise in the treatment of neurodegenerative and neuropsychiatric diseases . There is an urgent need to develop novel therapeutics that can delay, halt, or reverse disease progression . The use of these compounds in future research and therapeutic applications appears promising .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Biotinyl Cystamine-d4 involves the reaction of biotin-N-hydroxysuccinimide ester with cystamine-d4 in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Biotin-N-hydroxysuccinimide ester", "Cystamine-d4", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous solvents (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Dissolve biotin-N-hydroxysuccinimide ester and cystamine-d4 in anhydrous solvent", "Add DCC and DMAP to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography or HPLC", "Characterize the product by NMR spectroscopy and mass spectrometry" ] } | |

Número CAS |

1322625-65-9 |

Nombre del producto |

Biotinyl Cystamine-d4 |

Fórmula molecular |

C₁₄H₂₂D₄N₄O₂S₃ |

Peso molecular |

382.6 |

Sinónimos |

(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)